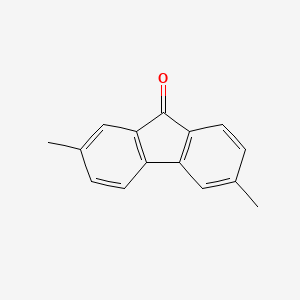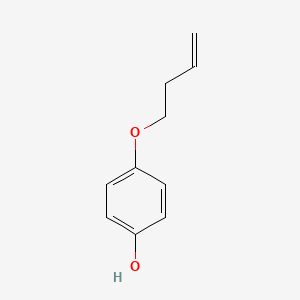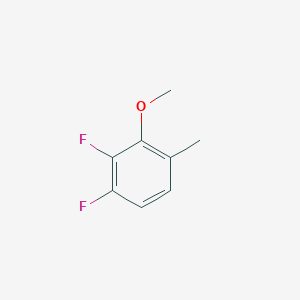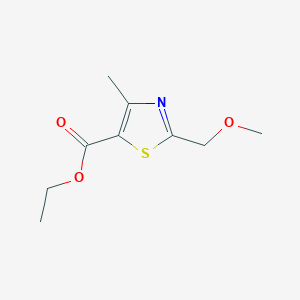
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate (EMMTC) is an organic compound that has become increasingly popular in scientific research due to its wide range of applications. EMMTC is a derivative of thiazole, a heterocyclic compound found in a variety of natural products. It is a versatile reagent that can be used in a variety of organic reactions, such as the synthesis of polymers and other organic compounds. Additionally, EMMTC has been found to have a variety of biochemical and physiological effects on the human body, making it an important tool for research in the fields of medicine and pharmacology.
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate derivatives have been utilized in the synthesis of complex heterocyclic compounds. For instance, they played a crucial role in the synthesis of thiazole carboxylates, which are important for developing new pharmaceuticals and chemicals (Žugelj et al., 2009).
Anti-Proliferative Properties :
- Some derivatives of Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate have been found to exhibit anti-proliferative effects against cancer cells. A study synthesized various thiazole compounds and tested their anticancer activity, particularly against breast cancer cells MCF7 (Sonar et al., 2020).
Corrosion Inhibition :
- In the field of materials science, Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (a related compound) was studied for its corrosion inhibition properties. The study revealed its efficiency in preventing corrosion of AA6061 alloy in acidic media, highlighting its potential use in corrosion protection technologies (Raviprabha & Bhat, 2019).
Antimicrobial and Antioxidant Studies :
- Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones were evaluated for their antimicrobial and antioxidant properties. The study found significant antioxidant activities in some of the synthesized compounds, underlining their potential in pharmacological applications (Haroon et al., 2021).
Synthetic Modifications for Medicinal Chemistry :
- Ethyl 2-amino-4-methylthiazole-5-carboxylate has been modified and synthesized using various techniques for applications in medicinal chemistry. The synthesized derivatives were studied for their antimicrobial activities against different strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2019).
properties
IUPAC Name |
ethyl 2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-4-13-9(11)8-6(2)10-7(14-8)5-12-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZCZEBSILXGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Methoxymethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

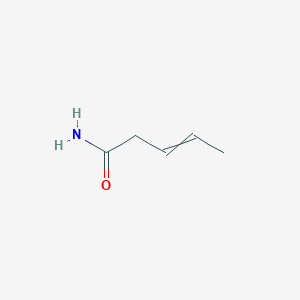
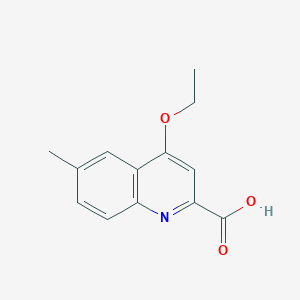
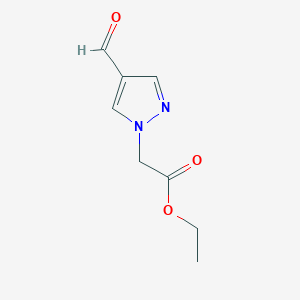
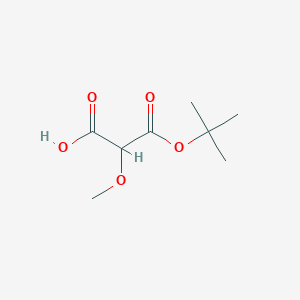
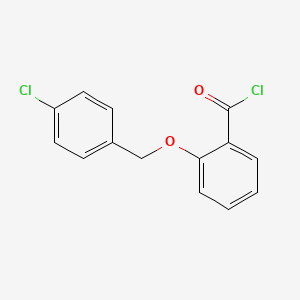
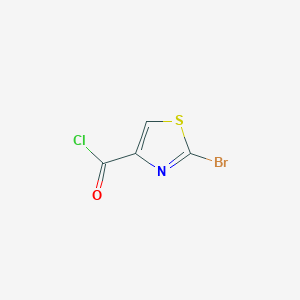


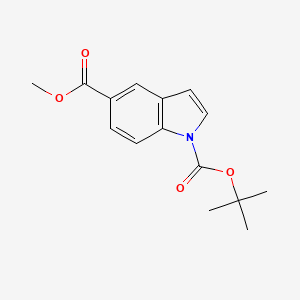
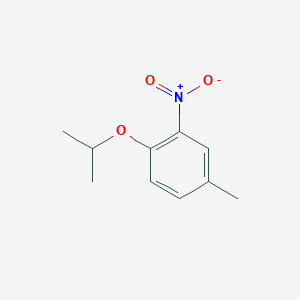
![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)
